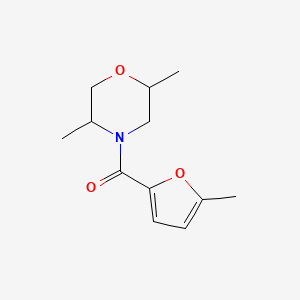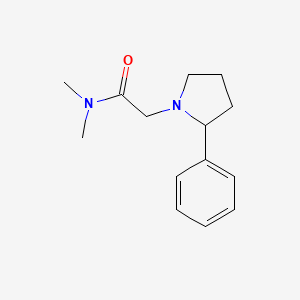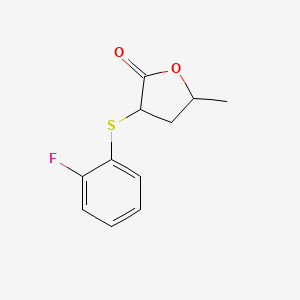![molecular formula C17H24N4O B7571465 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine, also known as MPP, is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help reduce inflammation. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched and its mechanism of action is well understood. However, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also has some limitations. It is toxic at high concentrations, which can limit its use in certain experiments. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has not been extensively tested in vivo, which can limit its potential use in the clinic.
未来方向
There are several future directions for research on 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. One area of research is the development of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine derivatives with improved potency and selectivity. Another area of research is the testing of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine in animal models to determine its efficacy and safety in vivo. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used in combination with other drugs to enhance their therapeutic effects. Finally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used as a tool to study the role of various enzymes and pathways in the body.
合成方法
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the reaction of 1-methyl-4-(p-toluenesulfonyl)pyrazole with 2-phenoxyethylamine in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen gas to obtain 1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. This synthesis method has been optimized to yield high purity and high yield of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine.
科学研究应用
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antitumor, and antifungal properties. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-19-14-16(13-18-19)15-21-9-7-20(8-10-21)11-12-22-17-5-3-2-4-6-17/h2-6,13-14H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMVGMECCSSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)


![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)

![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)